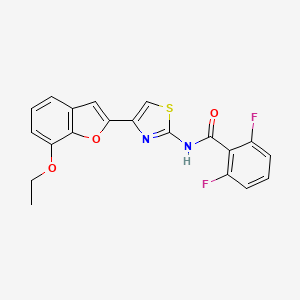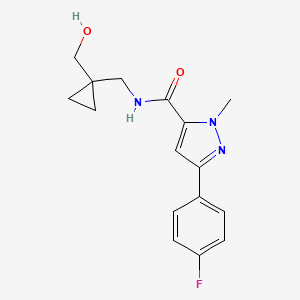![molecular formula C23H28N2O6S B2808043 diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-77-2](/img/structure/B2808043.png)
diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C23H28N2O6S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers have investigated its cytotoxic effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its specific mechanisms and potential as an anticancer agent .
Antibacterial Activity
The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. It could serve as a lead compound for developing novel antibiotics. Researchers have explored its efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas .
Antioxidant Properties
Studies have evaluated the compound’s antioxidant potential using assays like DPPH free radical scavenging. Its ability to neutralize free radicals suggests applications in preventing oxidative stress-related diseases .
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor for mild steel in aggressive acidic environments. Its anti-corrosive efficacy has been demonstrated, making it relevant for industrial applications .
Antimicrobial Effects
Beyond antibacterial activity, the compound also exhibits antifungal properties. It surpasses conventional antibiotics in inhibiting the growth of Candida albicans and Aspergillus niger .
Biomedical Applications
Given its multifaceted properties, this compound holds promise in therapeutic avenues. From corrosion inhibition to antimicrobial and antioxidant capabilities, it warrants further exploration in diverse domains .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridine derivatives, have been known to exhibit diverse biological activity . They have been found to act as analgesic, anti-inflammatory agents, antidepressants, cardiotonic, hypotensive, antiarrhythmic, and antisecretory agents .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may affect multiple biochemical pathways related to inflammation, pain sensation, depression, cardiac function, blood pressure regulation, rhythm of the heart, and secretion processes .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in the management of pain, inflammation, depression, cardiac disorders, hypertension, arrhythmias, and secretion-related disorders .
properties
IUPAC Name |
diethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-5-29-22(27)19-17-11-12-25(23(28)30-6-2)13-18(17)32-21(19)24-20(26)15-7-9-16(10-8-15)31-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORYYZKDQPJVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2807960.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2807964.png)
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/no-structure.png)






![1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2807978.png)
![6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2807979.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2807980.png)
![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2807982.png)
